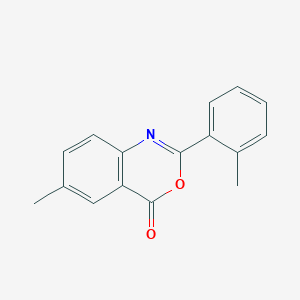

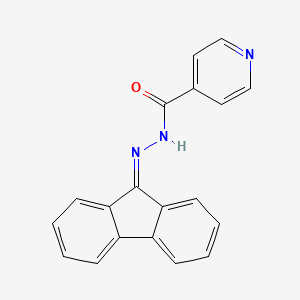

6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one and related benzoxazine derivatives involves several key methods and reactions. A novel and efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones has been developed through copper-catalyzed coupling of o-halophenols and 2-halo-amides, highlighting a method for synthesizing derivatives with diversity at three substituents on their scaffold in good to excellent yields (Chen et al., 2009). Additionally, synthesis routes involving palladium-catalyzed oxidative carbonylation have been described for creating 4H-3,1-benzoxazin-4-ones, showcasing the versatility and potential for functionalization of these compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives, including 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one, has been extensively studied. X-ray structural analysis has provided insight into planar structures and intermolecular interactions, which are crucial for understanding the electronic and physical properties of these molecules (Filipenko et al., 1989).

Chemical Reactions and Properties

Benzoxazine derivatives undergo various chemical reactions, leading to a wide range of applications and functionalized compounds. Studies have shown that these compounds can react with different nitrogen nucleophiles, resulting in derivatives with potential antimicrobial and antioxidant activities. This versatility highlights the chemical reactivity and potential for further exploration of benzoxazine derivatives in different fields (Haneen et al., 2019).

Physical Properties Analysis

The physical properties of 6-methyl-2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been utilized to determine the planar structure of molecules and their stacking in crystals, which affects their optical properties (Filipenko et al., 1989).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, such as reactivity towards nucleophiles, stability under various conditions, and potential for further functionalization, have been a subject of interest. The reactions with nitrogen nucleophiles and the synthesis of antimicrobial and antioxidant agents exemplify the chemical versatility and potential applications of these compounds (Haneen et al., 2019).

Propriétés

IUPAC Name |

6-methyl-2-(2-methylphenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-7-8-14-13(9-10)16(18)19-15(17-14)12-6-4-3-5-11(12)2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKBEFQOLMVZHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(1R,5S,6r)-N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5586901.png)

![2-(2,6-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5586920.png)

![N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5586946.png)

![2-[cyclohexyl(methyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5586952.png)

![N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B5586971.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5586976.png)

![4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5586999.png)